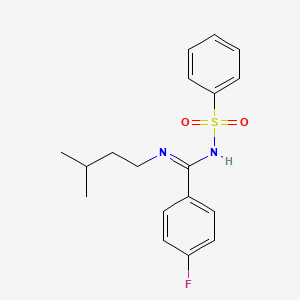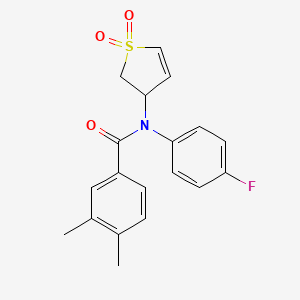![molecular formula C27H30N4O6 B4216579 3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]](/img/structure/B4216579.png)
3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)pyrrolidine-2,5-dione]
描述
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] is a complex organic compound that features a diazepane ring linked to two pyrrolidinedione moieties, each substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of Pyrrolidinedione Moieties: The pyrrolidinedione groups can be introduced via a condensation reaction between the diazepane and anhydrides or acid chlorides of the pyrrolidinedione derivatives.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
科学研究应用
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions or cellular processes.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers or nanocomposites, with specific mechanical or electronic properties.
作用机制
The mechanism of action of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] depends on its specific application. In catalysis, the compound may act as a ligand that stabilizes transition states, thereby lowering activation energies and increasing reaction rates. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions and conformational changes.
相似化合物的比较
Similar Compounds
Dilazep: A diazepane derivative with vasodilator properties.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: A compound with a similar structural motif but different functional groups.
(1E,2E,1’E,2’E)-1,1’-(1,4-diazepane-1,4-diyl)bis(N,N’-dihydroxy-1,2-propanediimine): Another diazepane derivative with distinct substituents.
Uniqueness
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methoxyphenyl)-2,5-pyrrolidinedione] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl and pyrrolidinedione moieties, in particular, provide opportunities for diverse chemical modifications and interactions.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1,4-diazepan-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O6/c1-36-20-8-4-18(5-9-20)30-24(32)16-22(26(30)34)28-12-3-13-29(15-14-28)23-17-25(33)31(27(23)35)19-6-10-21(37-2)11-7-19/h4-11,22-23H,3,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCOCLRQAUGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4216510.png)

![5-benzyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4216535.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4216541.png)
![N-[3-(4-butoxyphenyl)-3-oxopropyl]isoleucine](/img/structure/B4216555.png)
![N-[[1-[(5-acetylthiophen-3-yl)methyl]piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B4216558.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4216559.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4216567.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4216575.png)

![1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B4216586.png)
![N-(3-bromophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B4216593.png)
![7-[(2-CHLORO-5-METHOXYPHENYL)METHYL]-8-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4216594.png)
![ETHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4216595.png)
